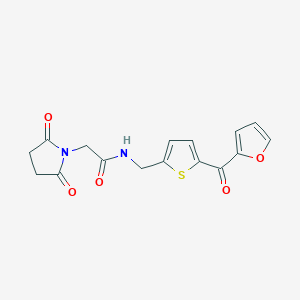

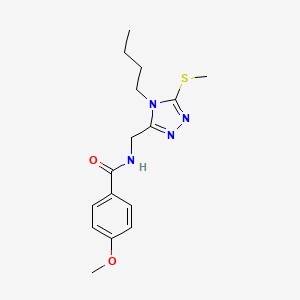

![molecular formula C21H19N5OS B2696936 (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034354-43-1](/img/structure/B2696936.png)

(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a 1,2,3-triazole ring, and a pyrrolidine ring . It is likely to be a synthetic compound, possibly used in medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other organic molecules . The intermediate compounds are then treated with other reagents to yield the final derivatives . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It has a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Attached to this is a 1,2,3-triazole ring, a five-membered ring containing three nitrogen atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications

- Researchers have synthesized related molecules and evaluated their effects on human tumor cell lines. For instance, reports that certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit potent cytotoxicity against prostate cancer cells.

- For example, highlights compounds with a benzo[d]thiazole-2-thiol core that showed anti-inflammatory and analgesic activities. Investigating this compound’s potential in these areas could be valuable.

- In the LasB system, certain derivatives of this compound have shown promising quorum-sensing inhibition activity . Further exploration is warranted.

Antitumor and Cytotoxic Activity

Anti-Inflammatory and Analgesic Activity

Quorum-Sensing Inhibition

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing thiazole and triazole rings, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Compounds containing thiazole and triazole rings are known to interact with their targets through various mechanisms . For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, oxidative stress, and apoptosis .

Pharmacokinetics

Compounds with similar structures are known to have diverse pharmacokinetic properties .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCWPBIIIHCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

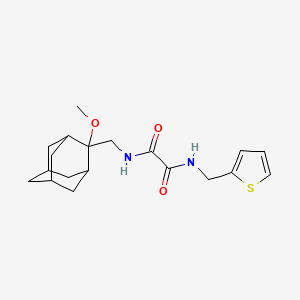

![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)

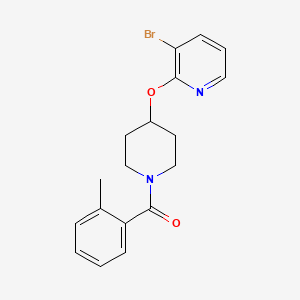

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

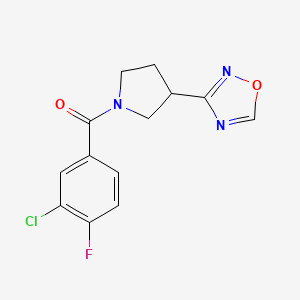

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)